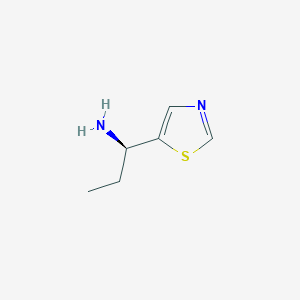
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine is an organic compound featuring a thiazole ring attached to a propanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1,3-thiazol-5-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the propanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by amination to introduce the propanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which (1R)-1-(1,3-thiazol-5-yl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.
類似化合物との比較
Similar Compounds
Thiazole: A simple thiazole ring without the propanamine group.
2-Aminothiazole: A thiazole ring with an amino group at the 2-position.
Thiazolidine: A saturated derivative of thiazole.
Uniqueness
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine is unique due to the presence of both the thiazole ring and the propanamine group, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C6H10N2S |
|---|---|
分子量 |
142.22 g/mol |
IUPAC名 |
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C6H10N2S/c1-2-5(7)6-3-8-4-9-6/h3-5H,2,7H2,1H3/t5-/m1/s1 |
InChIキー |
UWMSEEVEIGMHRK-RXMQYKEDSA-N |
異性体SMILES |
CC[C@H](C1=CN=CS1)N |
正規SMILES |
CCC(C1=CN=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


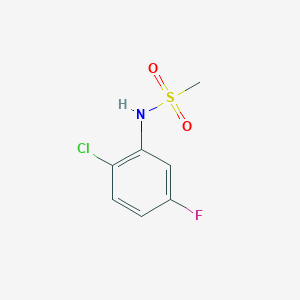

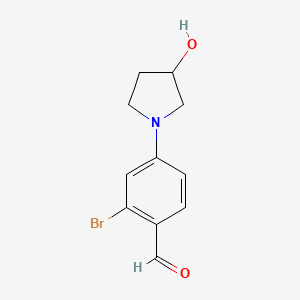
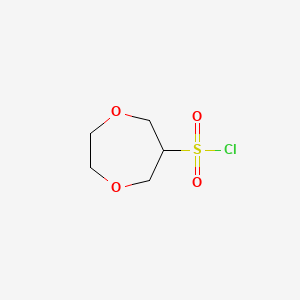

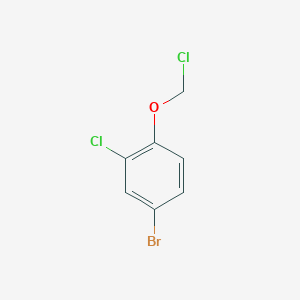
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one](/img/structure/B13194913.png)
![2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)
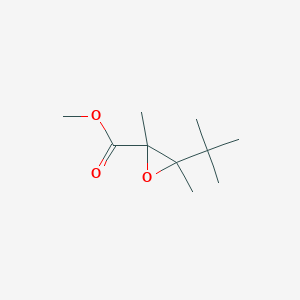
![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)


